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Compound of Interest

Compound Name: Enzalutamide carboxylic acid

Cat. No.: B601094 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolite profiles of two second-

generation androgen receptor inhibitors, enzalutamide and apalutamide. The information

presented is collated from publicly available data and is intended to support research and drug

development efforts in the field of oncology, particularly in the context of prostate cancer

therapeutics.

Introduction
Enzalutamide and apalutamide are potent, orally administered androgen receptor (AR)

signaling inhibitors approved for the treatment of prostate cancer.[1][2] Both drugs undergo

extensive metabolism, leading to the formation of active and inactive metabolites that

contribute to their overall pharmacokinetic and pharmacodynamic profiles. Understanding the

nuances of their respective metabolite profiles is critical for optimizing clinical efficacy and

safety.

Metabolic Pathways and Key Metabolites
Both enzalutamide and apalutamide are primarily metabolized in the liver by cytochrome P450

(CYP) enzymes, with CYP2C8 and CYP3A4 playing crucial roles in the biotransformation of

both compounds.[3][4][5][6] The major metabolic pathway for both drugs is N-demethylation,

resulting in the formation of their principal active metabolites: N-desmethyl enzalutamide and

N-desmethyl apalutamide, respectively.[4][7]
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Enzalutamide Metabolism
Enzalutamide is metabolized to two major metabolites identified in human plasma: the active N-

desmethyl enzalutamide and an inactive carboxylic acid derivative.[7] CYP2C8 is the primary

enzyme responsible for the formation of N-desmethyl enzalutamide.[3][8] Another metabolite,

M6, is formed by CYP2C8 and CYP3A4/5 and subsequently degrades to N-desmethyl

enzalutamide.[9] The inactive carboxylic acid metabolite circulates at concentrations

approximately 25% lower than enzalutamide.[7][10]

Apalutamide Metabolism
Apalutamide is also primarily metabolized by CYP2C8 and CYP3A4 to form its active

metabolite, N-desmethyl apalutamide.[4][11] At steady-state, the contribution of CYP2C8 and

CYP3A4 to apalutamide metabolism is estimated to be 40% and 37%, respectively.[4][11] An

inactive carboxylic acid metabolite has also been identified.[12]
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Caption: Simplified metabolic pathways of enzalutamide and apalutamide.
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Comparative Pharmacokinetics of Parent Drugs and
Active Metabolites
The pharmacokinetic properties of enzalutamide, apalutamide, and their active N-desmethyl

metabolites are summarized below.
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Parameter Enzalutamide
N-desmethyl
enzalutamide

Apalutamide
N-desmethyl
apalutamide

Half-life (t½) 5.8 days[7][13]
~7.8 - 8.6

days[3][5]

~3 days (steady-

state)[11]

Not explicitly

stated, but has a

flat

concentration-

time profile at

steady state[11]

Time to steady

state (Tss)
By day 28[7][13] By day 28

After 4 weeks,

>95% of steady-

state exposure is

reached[14]

After 4 weeks,

>95% of steady-

state exposure is

reached[14]

Plasma Protein

Binding
97% to 98%[3] 95%[3] 96%[4] 95%[4]

Relative Activity

to Parent Drug
-

Similar

potency[7][10]
-

One-third the

activity in vitro[4]

[15]

Steady-State

Plasma

Concentration

Circulates at

approximately

the same

concentration as

N-desmethyl

enzalutamide[7]

Circulates at

approximately

the same

concentration as

enzalutamide[7]

Cmax: 6.0

mcg/mL; AUC:

100

mcg·h/mL[11]

Cmax: 5.9

mcg/mL; AUC:

124 mcg·h/mL[4]

Metabolizing

Enzymes

CYP2C8 (major),

CYP3A4[3][8]

Primarily

metabolized by

carboxylesterase

[16]

CYP2C8,

CYP3A4[4][11]

Not explicitly

stated

Elimination

Primarily hepatic

metabolism[7]

[13]

Primarily hepatic

metabolism[7]

[13]

Primarily hepatic

metabolism[4]

[11]

Primarily hepatic

metabolism[4]
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Quantitative Analysis of Metabolites: Experimental
Protocols
The accurate quantification of enzalutamide, apalutamide, and their respective metabolites is

crucial for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-

MS/MS) is the most common and robust method employed for this purpose.

Sample Preparation for LC-MS/MS Analysis
A common workflow for the analysis of these compounds in plasma involves the following

steps:

Internal Standard Spiking: A known concentration of a stable isotope-labeled internal

standard (e.g., N-desmethyl enzalutamide-d6) is added to the plasma sample.[1]

Protein Precipitation: Proteins in the plasma sample are precipitated, typically using a

solvent like acetonitrile.[17]

Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

Supernatant Transfer: The supernatant containing the analytes of interest is transferred to a

clean tube.

Evaporation and Reconstitution: The supernatant is evaporated to dryness and the residue is

reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

[18]
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Caption: General workflow for plasma sample preparation for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
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While specific parameters may vary between laboratories, a typical LC-MS/MS setup for the

analysis of enzalutamide and apalutamide and their metabolites would include:

Liquid Chromatography: A reversed-phase C18 column is commonly used for

chromatographic separation.[17]

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive

electrospray ionization (ESI) mode is typically employed for detection and quantification.[17]

Signaling Pathway Inhibition
Both enzalutamide and apalutamide, along with their active metabolites, exert their therapeutic

effect by inhibiting the androgen receptor signaling pathway. They act as direct and potent AR

antagonists.
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Caption: Mechanism of action of enzalutamide and apalutamide on the androgen receptor

signaling pathway.
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Enzalutamide and apalutamide share similarities in their metabolic pathways, both being

primarily metabolized by CYP2C8 and CYP3A4 to form active N-desmethyl metabolites.

However, there are notable differences in the pharmacokinetic profiles and relative potencies of

their respective metabolites. N-desmethyl enzalutamide exhibits potency similar to its parent

drug and circulates at comparable concentrations, making a significant contribution to the

overall clinical activity.[7][10] In contrast, N-desmethyl apalutamide is less potent than

apalutamide, exhibiting approximately one-third of its activity in vitro.[4][15] These distinctions

in their metabolite profiles may have implications for their clinical use, including potential

differences in drug-drug interactions and off-target effects. A thorough understanding of these

metabolic profiles is essential for the continued development and optimization of androgen

receptor-targeted therapies for prostate cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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